2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride
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Overview
Description
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that features a benzodiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride typically involves the formation of the benzodiazole ring followed by the introduction of the chloropyridinyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The chloropyridinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.
Scientific Research Applications
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound has a similar structure but includes a benzodioxin moiety.
Imidazo[1,2-a]pyridines: These compounds share the imidazo ring structure and have been studied for their biological activities.
Uniqueness
2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride is unique due to its specific combination of the benzodiazole and chloropyridinyl groups, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2639438-08-5 |
---|---|
Molecular Formula |
C12H9Cl2N3 |
Molecular Weight |
266.1 |
Purity |
97 |
Origin of Product |
United States |
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